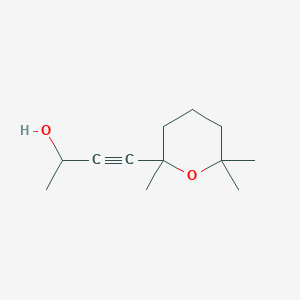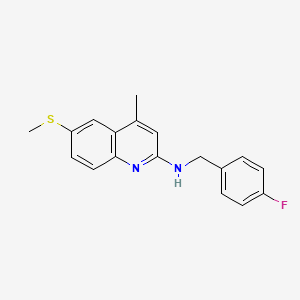![molecular formula C15H15NO2S B5235582 2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)
2-[(phenylthio)methyl]phenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(phenylthio)methyl]phenyl methylcarbamate is a chemical compound that belongs to the carbamate family. It is commonly used in the field of agriculture as a pesticide to protect crops from pests and insects. The compound is also known as Fenobucarb and is widely used in various countries across the world.
作用機序
The mechanism of action of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of AChE enzyme. Inhibition of AChE leads to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has also been shown to have a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-[(phenylthio)methyl]phenyl methylcarbamate in lab experiments is its high potency as a pesticide. The compound is effective against a wide range of pests and insects and has a low toxicity to mammals. However, one of the limitations of using the compound is its potential to cause environmental pollution. The compound can accumulate in soil and water and can be toxic to aquatic organisms.
将来の方向性
In the future, more research needs to be conducted on the potential use of 2-[(phenylthio)methyl]phenyl methylcarbamate in the treatment of neurological disorders such as Alzheimer's disease. Studies need to be conducted to determine the optimal dose and duration of treatment. Furthermore, research needs to be conducted on the potential environmental impacts of the compound and ways to reduce its toxicity to non-target organisms.
Conclusion:
This compound is a chemical compound that is widely used as a pesticide to protect crops from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. The compound works by inhibiting the AChE enzyme, which can cause symptoms such as muscle twitching, tremors, and convulsions. The compound has advantages and limitations for lab experiments, and more research needs to be conducted on its potential environmental impacts and therapeutic uses in the future.
合成法
The synthesis of 2-[(phenylthio)methyl]phenyl methylcarbamate involves the reaction between phenyl isocyanate and 2-(phenylthio) benzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a white crystalline solid with a melting point of 110-112°C.
科学的研究の応用
2-[(phenylthio)methyl]phenyl methylcarbamate has been extensively studied for its pesticidal properties. It is used to protect crops such as rice, cotton, and vegetables from pests and insects. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that the compound has a neuroprotective effect and can prevent the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
特性
IUPAC Name |
[2-(phenylsulfanylmethyl)phenyl] N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-16-15(17)18-14-10-6-5-7-12(14)11-19-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXRTCJTAZHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![4-[2-(5-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5235504.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)

![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)
![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)
